2,7-Dibromo-3,6-dimethoxynaphthalene
Overview
Description
2,7-Dibromo-3,6-dimethoxynaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H10Br2O2 and its molecular weight is 346.01 g/mol. The purity is usually 95%.
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Biological Activity
2,7-Dibromo-3,6-dimethoxynaphthalene (DBDMN) is a brominated naphthalene derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and two methoxy groups, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of DBDMN, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
DBDMN has the molecular formula C12H10Br2O2 and a molecular weight of approximately 315.99 g/mol. The unique arrangement of bromine and methoxy groups on the naphthalene ring contributes to its reactivity and biological effects.
Property | Value |
---|---|
Molecular Formula | C12H10Br2O2 |
Molecular Weight | 315.99 g/mol |
Structure | DBDMN Structure |
Antimicrobial Activity
DBDMN has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Tested Bacteria :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicate that DBDMN exhibits potent antibacterial effects, particularly against S. aureus, with MIC values ranging from 250 to 500 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 - 500 |
Escherichia coli | >1000 |
Pseudomonas aeruginosa | 500 - 1000 |
Anticancer Properties
Research has also explored the anticancer potential of DBDMN. Studies indicate that DBDMN can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in various cancer types, including breast and lung cancer cells.
- Mechanism of Action :
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to cancer growth
In a study involving breast cancer cell lines, DBDMN demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cells .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, DBDMN has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that DBDMN may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DBDMN against a panel of pathogens. Results indicated that DBDMN significantly inhibited the growth of S. aureus and P. aeruginosa, making it a candidate for further development as an antibacterial agent.
- Cancer Cell Line Study : In another investigation, DBDMN was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Properties
IUPAC Name |
2,7-dibromo-3,6-dimethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKYNFRCDWZQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348712 | |
Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105404-89-5 | |
Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.